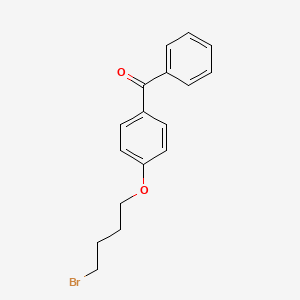

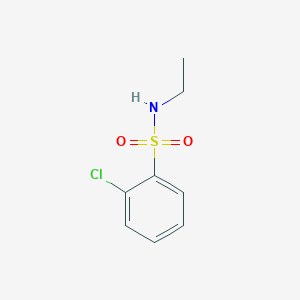

2-chloro-N-ethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate involves the reaction of chlorambucil with a sulfadiazine derivative, using a Schiff's base as a protective group for the aromatic amine . Similarly, the synthesis of N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for diamination of enones is described, highlighting the role of molecular sieves and temperature in controlling product formation . These examples demonstrate the versatility of benzenesulfonamides in synthesis and their potential to be modified into various derivatives, including 2-chloro-N-ethylbenzenesulfonamide.

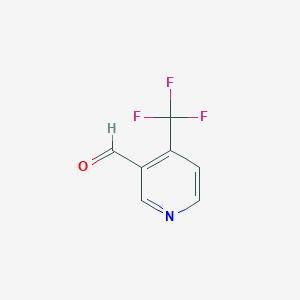

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The papers do not provide detailed structural analysis of 2-chloro-N-ethylbenzenesulfonamide, but they do discuss the structures of related compounds. For example, the structure of N,N-dichloro-2-methylbenzenesulfonamide and its reactivity with trichloroethylene to form highly electrophilic N-sulfonyl polyhaloaldehyde imines is mentioned . This suggests that the molecular structure of benzenesulfonamides can significantly influence their reactivity and the types of reactions they can undergo.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is diverse, as evidenced by the various reactions described in the papers. N,N-dichloro-2-nitrobenzenesulfonamide is used for the direct diamination of alpha,beta-unsaturated ketones , while N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent for a range of substrates . The reactions of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene and the nucleophilic addition reactions of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides further illustrate the chemical versatility of these compounds. These reactions are indicative of the types of chemical transformations that 2-chloro-N-ethylbenzenesulfonamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are not explicitly discussed in the provided papers. However, the reactivity patterns and synthesis methods suggest that these compounds are likely to be solid at room temperature and may exhibit varying solubilities in organic solvents. The presence of the sulfonamide group is likely to influence the acidity and hydrogen bonding capabilities of these compounds. The papers also imply that the substituents on the benzene ring and the sulfonamide nitrogen can significantly affect the physical and chemical properties of these derivatives .

科学的研究の応用

Novel Synthesis Methods

A study by Zhao et al. (2017) presented a novel method for synthesizing 2-chloro enesulfonamides, including 2-chloro-N-ethylbenzenesulfonamide, through a one-pot addition-elimination process. This approach involved the use of N-chloro-N-fluorobenzenesulfonamides (CFBSA) and styrenes, demonstrating versatility in the synthesis of sulfonamides (Zhao, Pu, & Yang, 2017).

Chlorinating Reagent Development

Pu et al. (2016) developed N-chloro-N-methoxybenzenesulfonamide, a chlorinating reagent that can be used for chlorinating a wide range of compounds, including phenols and anisoles. This reagent was synthesized in high yield and demonstrated utility in obtaining chlorinated products (Pu, Li, Lu, & Yang, 2016).

Antitumor Applications

In 2002, Owa et al. evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. They found that certain sulfonamides, including those related to 2-chloro-N-ethylbenzenesulfonamide, were effective as cell cycle inhibitors and progressed to clinical trials. This study highlighted the potential of sulfonamides in oncology (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Versatility in Preparing Secondary Amines

Fukuyama et al. (1995) discussed how 2- and 4-nitrobenzenesulfonamides, which are closely related to 2-chloro-N-ethylbenzenesulfonamide, are useful in smoothly undergoing alkylation to yield N-alkylated sulfonamides. This provides a pathway for creating secondary amines, showing the chemical versatility of such compounds (Fukuyama, Jow, & Cheung, 1995).

作用機序

Target of Action

The primary target of 2-chloro-N-ethylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation .

Mode of Action

2-chloro-N-ethylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the pH regulation in tumor cells, which can lead to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX by 2-chloro-N-ethylbenzenesulfonamide affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway in pH regulation . This disruption can lead to an unfavorable environment for tumor growth and proliferation .

Result of Action

The result of 2-chloro-N-ethylbenzenesulfonamide’s action is a decrease in tumor cell proliferation due to the disruption of pH regulation within the tumor cells . This can potentially lead to a decrease in tumor size and progression .

将来の方向性

特性

IUPAC Name |

2-chloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQULJOGIDLPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)